Potassium Glutaconate

Description

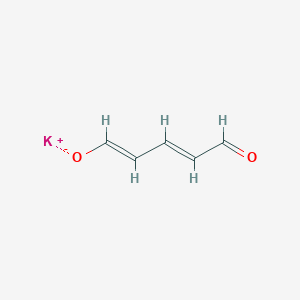

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(1E,3E)-5-oxopenta-1,3-dien-1-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.K/c6-4-2-1-3-5-7;/h1-6H;/q;+1/p-1/b3-1+,4-2+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNDXJVXBGERCI-LMFJUDGVSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=C[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C=O)\C=C\[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422149 |

Source

|

| Record name | Potassium Glutaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40418-44-8 |

Source

|

| Record name | Potassium Glutaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Potassium Glutaconate

Introduction

To the researchers, scientists, and drug development professionals delving into novel chemical entities, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of innovation. This guide provides a detailed exploration of potassium glutaconate, a compound of interest due to its relationship with glutaconic acid, a metabolite linked to certain metabolic disorders.[1] It is important to note that specific experimental data for potassium glutaconate is not widely available in the public domain, likely due to its less common usage compared to substances like potassium gluconate.

Therefore, this guide adopts a dual-pronged approach. Firstly, it thoroughly characterizes the parent dicarboxylic acid, glutaconic acid, for which experimental data is more accessible. Secondly, it presents the derived properties of potassium glutaconate and provides a framework for its empirical characterization. This is achieved by outlining detailed, field-proven experimental protocols for determining its key physicochemical parameters. This approach ensures scientific integrity by clearly distinguishing between established data, derived values, and the methodologies for future investigation.

Glutaconic Acid: The Parent Compound

Glutaconic acid (IUPAC name: (2E)-pent-2-enedioic acid) is an unsaturated dicarboxylic acid.[2] Understanding its properties is fundamental to predicting the behavior of its salts.

Chemical Structure and Isomerism

Glutaconic acid exists as cis and trans geometric isomers. The trans-isomer is generally more stable.

Caption: Geometric isomers of glutaconic acid.

Physicochemical Properties of Glutaconic Acid

The following table summarizes the known and predicted properties of glutaconic acid.

| Property | Value (trans-isomer unless specified) | Reference(s) |

| Molecular Formula | C₅H₆O₄ | [2][3] |

| Molecular Weight | 130.099 g/mol | [3] |

| Appearance | Colorless solid | [3] |

| Melting Point | 137-139 °C | [3] |

| 130–132 °C (cis-isomer) | [3] | |

| Water Solubility | Predicted: 17.6 g/L | [4] |

| pKa (Strongest Acidic) | Predicted: 3.69 | [4] |

| Stability | Can be dehydrated to form glutaconic anhydride.[3] |

Potassium Glutaconate

Potassium glutaconate can exist as a monopotassium salt (potassium hydrogen glutaconate) or a dipotassium salt.

Chemical Structure and Derived Properties

The formation of the mono- and dipotassium salts involves the neutralization of one or both of the carboxylic acid groups of glutaconic acid.

Caption: Structures of monopotassium and dipotassium glutaconate.

| Property | Monopotassium Glutaconate (C₅H₅KO₄) | Dipotassium Glutaconate (C₅H₄K₂O₄) |

| Molecular Weight | 168.19 g/mol (Calculated) | 206.28 g/mol (Calculated) |

Inferred Physicochemical Properties

While direct experimental data is lacking, we can infer certain properties based on the behavior of similar compounds, such as potassium salts of other dicarboxylic acids.

-

Solubility: As a salt of a polar organic acid, potassium glutaconate is expected to have significantly higher aqueous solubility than its parent acid. The dipotassium salt will likely be more soluble than the monopotassium salt.

-

Hygroscopicity: Potassium salts of organic acids can be hygroscopic.[5][6] The degree of hygroscopicity would need to be determined experimentally, as it is influenced by the crystal lattice energy and the nature of the organic anion.

-

Stability: The stability of potassium glutaconate in solution will be pH-dependent. At low pH, it will convert back to glutaconic acid. At neutral to alkaline pH, the glutaconate anion should be stable, though studies on glutamic acid suggest that elevated temperatures could potentially lead to degradation or cyclization reactions.[7]

Experimental Protocols for Characterization

To address the gap in experimental data, this section provides detailed methodologies for determining the key physicochemical properties of potassium glutaconate.

Determination of pKa

The pKa of glutaconic acid is crucial for understanding the ionization behavior of its potassium salt. Potentiometric titration is a standard method for its determination.[8]

Sources

- 1. Monopotassium glutamate - Wikipedia [en.wikipedia.org]

- 2. D-Gluconic acid, potassium salt (1:1) | C6H11KO7 | CID 23679778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glutaconic acid - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Dipotassium Glutaconate from Glutaconic Acid

Abstract

This guide provides a comprehensive, in-depth technical protocol for the synthesis of dipotassium glutaconate via the neutralization of glutaconic acid. The document is structured to provide researchers, chemists, and drug development professionals with a robust framework for this synthesis, grounded in fundamental principles of acid-base chemistry. The narrative elucidates the causality behind experimental choices, from reactant stoichiometry to purification strategies. It includes a detailed step-by-step methodology, a thorough safety and hazard analysis, and a guide to the analytical characterization of the final product.

Introduction and Theoretical Foundation

Glutaconic acid ((2E)-pent-2-enedioic acid) is a dicarboxylic organic acid.[1] Its salts and esters are known as glutaconates. The synthesis of dipotassium glutaconate, the fully deprotonated potassium salt of glutaconic acid, is a classic acid-base neutralization reaction. This process is fundamental in organic and medicinal chemistry for producing stable, often more soluble, salt forms of acidic compounds for various applications.

The core of this synthesis involves the reaction of a dicarboxylic acid with a strong base, in this case, potassium hydroxide (KOH).[2] As a strong base, KOH dissociates completely in aqueous solution, providing two equivalents of hydroxide ions (OH⁻) to neutralize the two acidic protons of one equivalent of glutaconic acid.[3] The reaction is thermodynamically favorable and typically exothermic, releasing heat as the stable products—a salt and water—are formed.[4]

This guide details a reproducible laboratory-scale procedure for this synthesis, emphasizing process control, safety, and thorough product validation.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a straightforward acid-base neutralization mechanism. Glutaconic acid possesses two carboxylic acid functional groups, allowing it to donate two protons. Potassium hydroxide acts as the proton acceptor.

Balanced Chemical Equation:

C₅H₆O₄ (aq) + 2 KOH (aq) → C₅H₄K₂O₄ (aq) + 2 H₂O (l)

-

Reactants:

-

Glutaconic Acid (1 mole)

-

Potassium Hydroxide (2 moles)

-

-

Products:

-

Dipotassium Glutaconate (1 mole)

-

Water (2 moles)

-

The stoichiometry dictates that a 1:2 molar ratio of glutaconic acid to potassium hydroxide is required for complete neutralization to the dipotassium salt. Precise control of this ratio is critical to ensure the desired product is formed and to avoid a final product contaminated with unreacted starting material or the monopotassium salt.

Physicochemical Data of Reactants and Product

A summary of the key physical and chemical properties of the materials involved is presented below for easy reference.

| Property | Glutaconic Acid | Potassium Hydroxide (KOH) | Dipotassium Glutaconate (Expected) |

| Molecular Formula | C₅H₆O₄ | KOH | C₅H₄K₂O₄ |

| Molar Mass | 130.10 g/mol [5] | 56.11 g/mol [4] | 206.28 g/mol |

| CAS Number | 1724-02-3[1] | 1310-58-3[4] | 40418-44-8[6] |

| Appearance | White to light yellow solid[5] | White, deliquescent solid[4] | White crystalline solid |

| Solubility (Water) | 17.6 g/L[7] | Highly soluble | Expected to be highly soluble |

| pKa (Strongest) | ~3.69[7] | 15.7 (of conjugate acid H₂O)[4] | N/A |

| Melting Point | 137-139 °C[1] | 406 °C | Expected to be high, likely with decomposition |

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 10 mmol of dipotassium glutaconate. Adjustments can be made for scaling, but re-optimization may be necessary.

Reagents and Equipment

-

trans-Glutaconic acid (≥97% purity): 1.30 g (10.0 mmol)

-

Potassium hydroxide pellets (≥85% purity): 1.32 g (approx. 20.0 mmol KOH, purity corrected)

-

Deionized water: ~75 mL

-

Ethanol (≥95%, cooled to 0-4 °C): ~150 mL

-

250 mL Erlenmeyer flask or beaker

-

100 mL beaker

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

pH meter or pH indicator strips (range 5-9)

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven or desiccator

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of dipotassium glutaconate.

Step-by-Step Procedure

-

Preparation of Glutaconic Acid Solution:

-

Weigh 1.30 g (10.0 mmol) of glutaconic acid and transfer it to a 250 mL Erlenmeyer flask.

-

Add a magnetic stir bar and 50 mL of deionized water.

-

Stir the mixture. Gentle heating (to ~40-50 °C) may be applied to facilitate complete dissolution. Allow the solution to cool back to room temperature before proceeding.

-

Causality: Glutaconic acid has limited solubility in cold water.[7] Dissolving it fully ensures that both carboxylic acid groups are accessible for neutralization.

-

-

Preparation of Potassium Hydroxide Solution:

-

In a separate 100 mL beaker, weigh 1.32 g of potassium hydroxide pellets (adjusting for purity to get 20.0 mmol).

-

Carefully add 25 mL of deionized water and stir until the KOH is fully dissolved.

-

Causality & Safety: Dissolving KOH in water is a highly exothermic process.[4] Preparing the solution separately allows this heat to dissipate before it is added to the main reaction, preventing uncontrolled temperature spikes.

-

-

Neutralization Reaction:

-

Place the flask containing the glutaconic acid solution into an ice-water bath and begin stirring.

-

Using a dropping funnel or pipette, add the potassium hydroxide solution dropwise to the stirred glutaconic acid solution over a period of 15-20 minutes.

-

Monitor the temperature of the reaction mixture, ensuring it does not exceed 25-30 °C.

-

Causality: The slow, cooled addition is critical for managing the exothermic heat of neutralization. This prevents potential side reactions and ensures safety.

-

-

pH Adjustment and Endpoint Determination:

-

After the addition is complete, allow the solution to stir in the ice bath for another 15 minutes.

-

Remove the flask from the ice bath and let it warm to room temperature.

-

Calibrate a pH meter and measure the pH of the solution. The target pH is between 7.0 and 8.0. If the pH is too low, add a small amount of the KOH solution dropwise until the target is reached.

-

Causality: A final pH in the neutral to slightly basic range confirms that both acidic protons have been neutralized, ensuring the formation of the dipotassium salt.

-

-

Product Precipitation (Anti-Solvent Method):

-

While stirring the aqueous solution of dipotassium glutaconate, slowly add ~150 mL of cold (0-4 °C) ethanol. A white precipitate should form.

-

Once the ethanol addition is complete, continue stirring the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

-

Causality: Inorganic salts and polar organic salts like dipotassium glutaconate are typically much less soluble in less polar solvents like ethanol than in water.[8][9] Adding ethanol as an "anti-solvent" forces the product out of the solution.

-

-

Isolation and Drying:

-

Set up a Büchner funnel for vacuum filtration.

-

Pour the cold slurry onto the filter and apply vacuum to collect the white solid.

-

Wash the collected solid with two small portions (10-15 mL each) of cold ethanol to remove any remaining water-soluble impurities.

-

Transfer the solid to a pre-weighed watch glass and dry in a vacuum oven at 50-60 °C until a constant weight is achieved. Alternatively, dry in a vacuum desiccator over a suitable desiccant.

-

Calculate the final yield.

-

Safety and Hazard Analysis

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Potassium Hydroxide (KOH):

-

Hazards: Corrosive. Causes severe skin burns and eye damage.[4] Toxic if swallowed.

-

Precautions: Wear safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves. Handle solid KOH with forceps. Avoid creating dust. Always add KOH to water, not the other way around, to manage the exothermic dissolution.

-

-

Glutaconic Acid:

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Precautions: Wear standard PPE (goggles, gloves, lab coat). Avoid inhalation of dust.

-

-

Ethanol:

-

Hazards: Flammable liquid and vapor.

-

Precautions: Keep away from open flames and ignition sources.

-

Product Characterization

To confirm the identity and purity of the synthesized dipotassium glutaconate, the following analytical techniques are recommended.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Expected Result: The spectrum should show the disappearance of the broad O-H stretch associated with the carboxylic acid (typically ~2500-3300 cm⁻¹) and the C=O stretch of the acid (~1700 cm⁻¹). These will be replaced by strong, characteristic asymmetric (~1550-1620 cm⁻¹) and symmetric (~1400-1450 cm⁻¹) stretching vibrations of the carboxylate (COO⁻) anion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR (in D₂O): The spectra should confirm the C₅H₄ backbone of the glutaconate moiety. Compared to the spectrum of glutaconic acid, the peaks corresponding to protons and carbons near the carboxylate groups will show a downfield shift due to the change in electronic environment upon deprotonation.

-

-

Potentiometric Titration or Elemental Analysis:

-

Titration: A known mass of the product can be dissolved in water and titrated with a standardized acid (e.g., 0.1 M HCl) to determine the molar equivalence and thus the purity.

-

Elemental Analysis: Analysis for potassium content can provide a direct measure of purity and confirm the formation of the dipotassium salt. The theoretical potassium content of C₅H₄K₂O₄ is approximately 37.9%.

-

References

- FooDB. (2011). Showing Compound Glutaconic acid (FDB022146).

- ChemicalBook. (n.d.). Gluconic acid CAS#: 526-95-4.

- Wikipedia. (n.d.). Gluconic acid.

- Solubility of Things. (n.d.). Glutaric acid.

- MedChemExpress. (n.d.). Glutaconic acid (2-Pentenedioic acid).

- PubChem. (n.d.). Dipotassium glutarate.

- Wikipedia. (n.d.). Glutaconic acid.

- Santa Cruz Biotechnology. (n.d.). D-Gluconic acid potassium salt.

- Reddit. (2019). L-Glutamic Acid and Potassium Hydroxide aqueous solution as food additive?.

- National Institutes of Health. (2022). Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides.

- MEL Science. (n.d.). Reactions of potassium and potassium hydroxide.

- PubChem. (n.d.). Gluconic acid, monopotassium salt.

- Patsnap Synapse. (2024). What is the mechanism of Potassium hydroxide?.

- Common Organic Chemistry. (n.d.). Potassium Hydroxide.

- National Institutes of Health. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- PubChem. (n.d.). D-Gluconic acid, potassium salt (1:1).

- ChemicalBook. (n.d.). POTASSIUM GLUTACONATE | 40418-44-8.

- J&K Scientific. (n.d.). Potassium Glutaconate(CAS:40418-44-8).

- PubMed. (2009). Synthesis of Potassium (2R)-2-O-alpha-d-glucopyranosyl-(1-->6)-alpha-d-glucopyranosyl-2,3-dihydroxypropanoate a Natural Compatible Solute.

- ResearchGate. (2025). Solubility of Potassium Clavulanate in Ethanol, 1Propanol, 1Butanol, 2Propanol, and 2Methyl1-propanol between 273 K and 305 K.

Sources

- 1. Glutaconic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Potassium hydroxide? [synapse.patsnap.com]

- 3. Reactions of potassium and potassium hydroxide | MEL Chemistry [melscience.com]

- 4. Potassium Hydroxide [commonorganicchemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. POTASSIUM GLUTACONATE | 40418-44-8 [amp.chemicalbook.com]

- 7. Showing Compound Glutaconic acid (FDB022146) - FooDB [foodb.ca]

- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to the Crystal Structure Analysis of Potassium Glutaconate: A Proposed Methodological Approach

Abstract: The determination of a compound's crystal structure is fundamental to understanding its physicochemical properties and behavior in the solid state. This is of particular importance in the pharmaceutical and materials science industries, where polymorphism and crystal packing can significantly impact a substance's efficacy, stability, and processability. While the crystal structure of glutaconic acid has been elucidated, a thorough review of the existing scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for its potassium salt, potassium glutaconate. This technical guide, therefore, serves as a comprehensive, forward-looking roadmap for researchers and drug development professionals. It outlines a detailed, first-principles approach to the synthesis, crystallization, and definitive crystal structure analysis of potassium glutaconate. By integrating experimental protocols with theoretical predictions, this document provides a robust framework for elucidating the three-dimensional atomic arrangement of this compound, thereby filling a critical knowledge gap.

Introduction: The Unresolved Structure of Potassium Glutaconate

Glutaconic acid, a C5-unsaturated dicarboxylic acid, is a metabolite implicated in certain inborn errors of metabolism.[1][2][3] Its salts, known as glutaconates, are of interest for their potential applications in various fields. The crystal structure of a molecule dictates many of its bulk properties, including solubility, melting point, and bioavailability. A precise understanding of the atomic arrangement, intermolecular interactions, and packing motifs is therefore a prerequisite for rational drug design and materials engineering.

Despite the availability of structural data for glutaconic acid itself, the three-dimensional structure of potassium glutaconate remains undetermined. This guide provides a detailed, systematic methodology to address this gap. We will proceed from the foundational steps of synthesis and single-crystal growth to the sophisticated techniques of X-ray diffraction and computational structure prediction.

A Proposed Workflow for Structure Determination

The following sections detail a comprehensive experimental and computational strategy to determine the crystal structure of potassium glutaconate. This workflow is designed to be self-validating at each stage, ensuring the integrity and reliability of the final structural model.

Synthesis of High-Purity Potassium Glutaconate

The initial and most critical step is the synthesis of pure, crystalline potassium glutaconate. A straightforward and reliable method is the acid-base neutralization of glutaconic acid with a suitable potassium source.

Protocol for Synthesis:

-

Dissolution: Dissolve a known molar quantity of trans-glutaconic acid in a minimal amount of deionized water or a water/ethanol mixture with gentle heating.

-

Neutralization: Slowly add a stoichiometric equivalent of aqueous potassium hydroxide (KOH) solution dropwise to the glutaconic acid solution while stirring.[4][5][6][7] The use of potassium carbonate (K₂CO₃) is also a viable alternative.[8]

-

pH Monitoring: Monitor the pH of the solution throughout the addition. The target pH should be neutral to slightly basic, indicating complete neutralization of the carboxylic acid groups.

-

Decolorization (Optional): If the resulting solution is colored, a small amount of activated charcoal can be added, and the solution gently heated and then filtered to remove the charcoal and any colored impurities.

-

Isolation: The potassium glutaconate salt can be isolated by removal of the solvent under reduced pressure. The resulting solid should be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual water and dried under vacuum.

The purity of the synthesized potassium glutaconate should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis before proceeding to crystallization.

Single-Crystal Growth of Potassium Glutaconate

The growth of single crystals of sufficient size and quality is paramount for single-crystal X-ray diffraction analysis. Several techniques can be employed to achieve this.[9][10][11][12]

Recommended Crystallization Technique: Slow Evaporation

-

Saturated Solution Preparation: Prepare a saturated solution of the synthesized potassium glutaconate in a suitable solvent or solvent system (e.g., water, ethanol, or a mixture) by gently heating and stirring.

-

Filtration: Filter the hot, saturated solution through a pre-warmed filter to remove any particulate matter.

-

Crystallization Vessel: Transfer the clear filtrate to a clean crystallization vessel (e.g., a small beaker or vial).

-

Slow Evaporation: Cover the vessel with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature. The vessel should be left in a vibration-free environment.

-

Crystal Harvesting: Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, they should be carefully harvested from the mother liquor.

Alternative Crystallization Methods:

-

Vapor Diffusion: A vial containing the dissolved compound is placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. Diffusion of the volatile solvent into the compound's solution gradually reduces its solubility, promoting crystallization.[11]

-

Microbatch Under-Oil: This technique is particularly useful for water-soluble organic salts. An aqueous solution of the salt is placed under a layer of oil, which controls the rate of water evaporation, leading to slow crystal growth.[9]

Caption: Experimental workflow from synthesis to single-crystal selection.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[13][14][15][16]

Experimental Protocol for SC-XRD:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[16]

-

Data Processing: The collected images are processed to determine the positions and intensities of the diffraction spots. This data is then integrated, scaled, and merged to produce a final reflection file.[17]

Caption: Step-by-step workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The processed reflection file contains the necessary information to solve and refine the crystal structure.

-

Structure Solution: An initial model of the crystal structure is obtained from the diffraction data using computational methods such as direct methods or Patterson analysis.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and other crystallographic parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility.

A variety of software suites are available for structure solution and refinement, such as SHELXL, Olex2, and CRYSTALS.[18][19]

Powder X-ray Diffraction (PXRD)

PXRD is an essential complementary technique used to analyze the bulk crystalline material.[20][21]

Applications of PXRD:

-

Phase Identification: The PXRD pattern of the synthesized bulk material can be compared to the pattern calculated from the single-crystal structure to confirm that the single crystal is representative of the bulk sample.[22][23][24]

-

Purity Assessment: PXRD can detect the presence of any crystalline impurities.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Theoretical Crystal Structure Prediction (CSP)

In parallel with experimental efforts, computational methods can be employed to predict the most stable crystal structures of potassium glutaconate.[25][26][27][28]

CSP Methodology:

-

Conformational Analysis: The potential low-energy conformations of the glutaconate anion are determined.

-

Structure Generation: A large number of plausible crystal packing arrangements are generated using algorithms such as evolutionary algorithms or random sampling.[25][27]

-

Energy Ranking: The generated structures are ranked based on their calculated lattice energies, typically using density functional theory (DFT) calculations.[26]

The predicted low-energy structures can provide valuable insights into the likely packing motifs and intermolecular interactions, serving as a useful comparison for the experimentally determined structure.

Caption: A simplified workflow for theoretical crystal structure prediction.

Anticipated Structural Features

Based on the known chemistry of dicarboxylates and alkali metal salts, several structural features can be anticipated for potassium glutaconate:

-

Glutaconate Conformation: The glutaconate anion is likely to adopt a planar or near-planar conformation to maximize conjugation. The trans conformation of the double bond is expected to be preserved from the starting material.

-

Potassium Coordination: The K⁺ cation will likely be coordinated by multiple oxygen atoms from the carboxylate groups of neighboring glutaconate anions. The coordination number can vary, but values of 6-8 are common for potassium.

-

Intermolecular Interactions: The crystal packing will be dominated by strong ionic interactions between the K⁺ cations and the carboxylate anions. Hydrogen bonding may also play a role if water molecules are incorporated into the crystal lattice during crystallization.

-

Packing Motifs: The interplay of these interactions will lead to the formation of a three-dimensional network, which could exhibit layered or framework structures.

Caption: A hypothetical ion pair of potassium glutaconate.

Data Presentation

Upon successful structure determination, the crystallographic data should be summarized in a standardized format.

Table 1: Hypothetical Crystallographic Data for Potassium Glutaconate

| Parameter | Value |

| Chemical Formula | C₅H₄K₂O₄ |

| Formula Weight | 206.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| K1-O1 | Value |

| K1-O3 | Value |

| C2=C3 | Value |

| O1-C1-O2 | Value |

Conclusion

While the crystal structure of potassium glutaconate is currently unknown, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the proposed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of atoms in this compound. The integration of powder X-ray diffraction and theoretical crystal structure prediction will ensure a thorough and validated analysis of the bulk material. The successful determination of this structure will be a valuable contribution to the fields of solid-state chemistry and pharmaceutical sciences, enabling a deeper understanding of its properties and potential applications.

References

-

Glutaconic acid. (2024). In Wikipedia. Retrieved from [Link]

-

Phase Identification using Powder X-ray Diffraction. (n.d.). Newcastle University. Retrieved from [Link]

-

X-ray Powder Diffraction (XRD). (2018). SERC, Carleton College. Retrieved from [Link]

-

Crystal structure prediction. (2024). In Wikipedia. Retrieved from [Link]

-

Glutaconic acid (FDB022146). (2011). In FooDB. Retrieved from [Link]

-

Crystallography Software. (2023). RCSB PDB. Retrieved from [Link]

-

CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. Retrieved from [Link]

-

Hints on Phase Identification Using Powder X-ray Diffraction. (n.d.). Retrieved from [Link]

-

Glutaconic acid (HMDB0000620). (2005). In Human Metabolome Database. Retrieved from [Link]

- M. A. T. Nguyen, et al. (2019).

-

(IUCr) Crystallographic software list. (n.d.). Retrieved from [Link]

-

Glutaconic acid (CID 5280498). (n.d.). In PubChem. Retrieved from [Link]

- A. J. Cruz-Cabeza, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2151.

-

Freely available software tools for chemical crystallography. (n.d.). Retrieved from [Link]

- Methods and applications of crystal structure prediction. (2018). Faraday Discussions, 211.

- A beginner's guide to X-ray d

- A. R. Oganov & C. W. Glass. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications. Journal of Chemical Physics, 124(24), 244704.

-

X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved from [Link]

-

9 Ways to Crystallize Organic Compounds. (2024). wikiHow. Retrieved from [Link]

- S. S. Xantheas, et al. (2020). Rapid prediction of molecular crystal structures using simple topological and physical descriptors.

-

Guide for crystallization. (n.d.). Retrieved from [Link]

- A. U. Beran, et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7857-7864.

-

Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. Retrieved from [Link]

-

X-ray crystallography. (2024). In Wikipedia. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

Potassium gluconate. (2024). In Wikipedia. Retrieved from [Link]

-

Gluconic acid, monopotassium salt (CID 16760467). (n.d.). In PubChem. Retrieved from [Link]

-

L-Glutamic Acid and Potassium Hydroxide aqueous solution as food additive?. (2019). Reddit. Retrieved from [Link]

-

Reactions of potassium and potassium hydroxide. (n.d.). MEL Science. Retrieved from [Link]

-

What is the mechanism of Potassium hydroxide?. (2024). Patsnap Synapse. Retrieved from [Link]

- Synthesis of potassium (2R)-2-O-alpha-D-glucopyranosyl-(1 -> 6)-alpha-D-glucopyranosyl-2,3-dihydroxypropanoate a natural compatible solute. (2005).

-

Potassium Hydroxide. (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

- 1. Glutaconic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Glutaconic acid (HMDB0000620) [hmdb.ca]

- 3. Glutaconic acid | C5H6O4 | CID 5280498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Reactions of potassium and potassium hydroxide | MEL Chemistry [melscience.com]

- 6. What is the mechanism of Potassium hydroxide? [synapse.patsnap.com]

- 7. Potassium Hydroxide [commonorganicchemistry.com]

- 8. Potassium glutaconate | CymitQuimica [cymitquimica.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 11. unifr.ch [unifr.ch]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. rigaku.com [rigaku.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. portlandpress.com [portlandpress.com]

- 18. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 19. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 20. ncl.ac.uk [ncl.ac.uk]

- 21. serc.carleton.edu [serc.carleton.edu]

- 22. XRD Phase Identification | Malvern Panalytical [malvernpanalytical.com]

- 23. xray.cz [xray.cz]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 26. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 27. arxiv.org [arxiv.org]

- 28. Rapid prediction of molecular crystal structures using simple topological and physical descriptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Potassium Glutaconate

Introduction to Glutaconic Acid and its Potassium Salt

Glutaconic acid (pent-2-enedioic acid) is an unsaturated dicarboxylic acid with the chemical formula C₅H₆O₄.[1] It exists as two geometric isomers: trans-glutaconic acid and cis-glutaconic acid. The trans isomer is generally more stable. Potassium glutaconate is the potassium salt of glutaconic acid, formed by the deprotonation of one or both of the carboxylic acid groups. In a physiological or neutral pH environment, the dipotassium salt would be the predominant species. This guide will focus on the dipotassium salt, herein referred to as potassium glutaconate.

The structural differences between trans-glutaconic acid and its dipotassium salt are fundamental to understanding the variations in their spectroscopic data. The key change is the conversion of the carboxylic acid groups (-COOH) to carboxylate groups (-COO⁻K⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For potassium glutaconate, both ¹H and ¹³C NMR would provide significant structural information.

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring NMR spectra of potassium glutaconate would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of potassium glutaconate in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O). D₂O is a good choice as it will readily dissolve the ionic salt.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The solvent peak (D₂O) can be suppressed if necessary.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This will provide a spectrum with single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal or external standard.

Predicted ¹H NMR Spectrum of Potassium Glutaconate

The ¹H NMR spectrum of trans-glutaconic acid shows distinct signals for the vinyl, methylene, and carboxylic acid protons. The most significant change in the spectrum of potassium glutaconate is the disappearance of the carboxylic acid proton signals due to their exchange with deuterium in D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for trans-Potassium Glutaconate in D₂O

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-3 (vinyl) | 5.8 - 7.0 | Doublet of Doublets |

| H-4 (methylene) | ~3.2 | Doublet |

Causality Behind Experimental Choices:

-

Choice of Solvent (D₂O): D₂O is the solvent of choice for ionic compounds like potassium glutaconate. It also allows for the exchange of acidic protons, which simplifies the spectrum and confirms the presence of these functional groups in the parent acid.

-

High-Field Spectrometer: A higher magnetic field strength improves the resolution of the spectrum, which is crucial for accurately determining the coupling constants between adjacent protons and resolving any complex splitting patterns.

Predicted ¹³C NMR Spectrum of Potassium Glutaconate

The ¹³C NMR spectrum of potassium glutaconate is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the deprotonation of the carboxylic acid groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-Potassium Glutaconate in D₂O

| Carbon | Predicted Chemical Shift (ppm) |

| C-1, C-5 (carboxylate) | 175 - 185 |

| C-2, C-3 (vinyl) | 125 - 145 |

| C-4 (methylene) | 40 - 45 |

Authoritative Grounding: The predicted chemical shifts are based on the known ranges for similar functional groups and the reported data for glutaconic acid.[2] The deprotonation of a carboxylic acid to a carboxylate typically results in a downfield shift of the carbonyl carbon signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample like potassium glutaconate, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared light as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then assigned to specific functional groups.

Predicted IR Spectrum of Potassium Glutaconate

The IR spectrum of glutaconic acid is characterized by a broad O-H stretch from the carboxylic acid groups and a sharp C=O stretch. In the spectrum of potassium glutaconate, the most significant changes will be the disappearance of the O-H band and a shift in the carbonyl stretching frequency.

Table 3: Predicted Key IR Absorption Bands for Potassium Glutaconate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (carboxylate) | 1550 - 1650 | Asymmetric stretch, strong |

| C=O (carboxylate) | 1300 - 1420 | Symmetric stretch, variable |

| C=C (alkene) | 1600 - 1680 | Stretch, medium to weak |

| C-H (alkene) | 3000 - 3100 | Stretch, medium |

| C-H (alkane) | 2850 - 3000 | Stretch, medium |

Trustworthiness of the Protocol: The KBr pellet method is a well-established and reliable technique for obtaining high-quality IR spectra of solid samples. It minimizes scattering effects and produces sharp, well-defined absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For potassium glutaconate, electrospray ionization (ESI) would be a suitable technique.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of potassium glutaconate is prepared in a suitable solvent, such as a mixture of water and methanol.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio. The data can be acquired in either positive or negative ion mode.

-

Data Analysis: The resulting mass spectrum is a plot of ion intensity versus mass-to-charge ratio (m/z).

Predicted Mass Spectrum of Potassium Glutaconate

In negative ion mode ESI-MS , the glutaconate dianion would be expected at an m/z corresponding to [M-2H]²⁻, where M is the mass of glutaconic acid (130.10 g/mol ). The monovalent anion [M-H]⁻ might also be observed.

In positive ion mode ESI-MS , adducts with potassium would be expected. The most likely ions would be [M-2H+3K]⁺ and [M-H+2K]⁺.

Table 4: Predicted Key Ions in the Mass Spectrum of Potassium Glutaconate

| Ion | Predicted m/z (for ¹²C, ¹H, ¹⁶O, ³⁹K) | Ionization Mode |

| [C₅H₄O₄]²⁻ | 64.01 | Negative |

| [C₅H₅O₄]⁻ | 129.02 | Negative |

| [C₅H₄O₄K₃]⁺ | 244.91 | Positive |

| [C₅H₅O₄K₂]⁺ | 206.95 | Positive |

Expertise & Experience: ESI is the preferred ionization method for polar and ionic compounds like potassium glutaconate because it is a soft ionization technique that minimizes fragmentation and allows for the observation of the intact molecular ions or adducts.

Visualizations

Molecular Structure

Caption: Molecular structure of trans-dipotassium glutaconate.

Experimental Workflow

Caption: A generalized workflow for the spectroscopic characterization of potassium glutaconate.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for potassium glutaconate based on the known data for glutaconic acid. The provided experimental protocols are based on standard, reliable laboratory practices. While this guide offers a robust predictive framework, it is essential for researchers to obtain experimental data on their specific sample of potassium glutaconate for definitive characterization. The information presented here should serve as a valuable resource for interpreting such experimental data and for guiding further research and development involving this compound.

References

-

PubChem. (n.d.). Glutaconic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Glutaconic acid (HMDB0000620). Retrieved from [Link]

-

Wikipedia. (2023, December 2). Glutaconic acid. In Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of Potassium Glutaconate

Foreword for the Research Professional

In the landscape of pharmaceutical development and materials science, a thorough understanding of the thermal characteristics of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of robust formulation design and risk assessment. This technical guide addresses the thermal stability and decomposition profile of potassium glutaconate, a compound of interest due to its structural relation to biologically relevant molecules.

Direct empirical data on the thermal decomposition of potassium glutaconate is not extensively available in peer-reviewed literature. Therefore, this guide adopts a first-principles approach, leveraging established knowledge of the thermal behavior of analogous structures—specifically, alkali metal salts of unsaturated dicarboxylic acids—to build a predictive framework. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically grounded roadmap for investigating the thermal properties of potassium glutaconate. This document is structured to be a practical and insightful resource, detailing not just what to measure but why specific experimental choices are critical for elucidating the decomposition kinetics and mechanisms.

Introduction to Potassium Glutaconate: Structure and Significance

Potassium glutaconate is the potassium salt of glutaconic acid (pent-2-enedioic acid), an unsaturated dicarboxylic acid. Its chemical formula is C₅H₅KO₄, and its structure features a five-carbon chain with two carboxylate groups and a carbon-carbon double bond. The presence of both carboxylate functionalities and unsaturation within the carbon backbone suggests a complex thermal decomposition pathway.

Understanding the thermal stability of potassium glutaconate is critical for:

-

Drug Development: Establishing safe handling, storage, and processing temperatures during API manufacturing and formulation.

-

Chemical Synthesis: Defining the thermal limits of its utility as a reagent or intermediate.

-

Materials Science: Evaluating its potential in applications where thermal stress is a factor.

This guide will provide a theoretical and practical framework for the comprehensive thermal analysis of potassium glutaconate.

Predicted Thermal Decomposition Profile of Potassium Glutaconate

Based on the thermal behavior of similar alkali metal carboxylates, a multi-stage decomposition process for potassium glutaconate is anticipated. The decomposition is likely to be initiated by decarboxylation, influenced by the presence of the double bond and the catalytic effect of the potassium cation.

Key Stages of Thermal Decomposition

The decomposition of potassium glutaconate under an inert atmosphere is hypothesized to proceed through the following key stages:

-

Initial Decomposition (Decarboxylation): The molecule is expected to lose one or both carboxylate groups as carbon dioxide (CO₂). This is a common decomposition pathway for metal carboxylates.

-

Formation of Organic Intermediates: The loss of CO₂ will likely result in the formation of various unsaturated hydrocarbon intermediates. The specific nature of these intermediates will depend on the precise mechanism of decarboxylation and subsequent rearrangements.

-

Char Formation and Final Residue: At higher temperatures, the organic intermediates are expected to undergo further fragmentation and polymerization, leading to the formation of a carbonaceous char. The final inorganic residue is anticipated to be potassium carbonate (K₂CO₃) or potassium oxide (K₂O), depending on the final temperature and atmospheric conditions.

In-Depth Experimental Protocols for Thermal Analysis

To validate the predicted decomposition pathway and quantify the thermal stability of potassium glutaconate, a combination of thermoanalytical techniques is essential. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which form the foundation of a comprehensive thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperatures at which decomposition events occur and the magnitude of the associated mass loss.

Experimental Protocol: TGA of Potassium Glutaconate

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground potassium glutaconate into a ceramic or platinum TGA pan.

-

Ensure a uniform, thin layer of the sample at the bottom of the pan to promote even heat distribution.

-

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for resolving distinct decomposition steps.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) and the peak decomposition temperatures from the first derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step to correlate with the proposed chemical changes (e.g., loss of CO₂).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: DSC of Potassium Glutaconate

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely ground potassium glutaconate into an aluminum or sealed hermetic DSC pan.

-

Use a hermetically sealed pan if volatile decomposition products are expected, to ensure accurate enthalpy measurements.

-

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic and exothermic peaks corresponding to phase transitions and decomposition events.

-

Determine the onset temperatures and peak temperatures for each thermal event.

-

Calculate the enthalpy change (ΔH) for each event by integrating the peak area.

-

Advanced Analytical Techniques for Evolved Gas Analysis

To identify the gaseous products evolved during decomposition, hyphenated techniques such as TGA-FTIR and Pyrolysis-GC-MS are indispensable.

TGA-FTIR (Thermogravimetric Analysis - Fourier Transform Infrared Spectroscopy)

This technique couples the mass loss data from TGA with the chemical identification capabilities of FTIR. The gases evolved from the TGA furnace are transferred to an FTIR gas cell, allowing for real-time identification of the decomposition products.

Pyrolysis-GC-MS (Pyrolysis - Gas Chromatography - Mass Spectrometry)

Pyrolysis-GC-MS involves the rapid heating of the sample to a specific temperature in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. This technique is particularly useful for identifying complex mixtures of organic decomposition products.

Data Presentation and Interpretation

The quantitative data obtained from the thermal analysis of potassium glutaconate should be summarized for clarity and comparative analysis.

Table 1: Predicted TGA Data for Potassium Glutaconate Decomposition

| Decomposition Step | Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding Gaseous Products |

| 1. Decarboxylation | 200 - 400 | ~32.3% (for one CO₂) or ~64.6% (for two CO₂) | Carbon Dioxide (CO₂) |

| 2. Organic Fragmentation | 400 - 600 | Variable | Unsaturated Hydrocarbons |

| 3. Final Residue Formation | > 600 | - | - |

Table 2: Predicted DSC Data for Potassium Glutaconate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| Decomposition | ~200 | Variable | Exothermic/Endothermic |

Visualizing the Workflow and Decomposition Pathway

Diagrams are essential for visualizing complex experimental workflows and chemical pathways.

Caption: Experimental workflow for the thermal analysis of potassium glutaconate.

Caption: Predicted thermal decomposition pathway of potassium glutaconate.

Conclusion and Future Directions

While direct experimental data for the thermal decomposition of potassium glutaconate is sparse, a robust analytical approach can be formulated based on the well-understood behavior of related alkali metal carboxylates. The proposed experimental workflow, combining TGA, DSC, TGA-FTIR, and Pyrolysis-GC-MS, provides a comprehensive strategy to elucidate its thermal stability, decomposition kinetics, and the chemical nature of its degradation products.

Future research should focus on executing these experimental protocols to generate empirical data for potassium glutaconate. A thorough understanding of its thermal properties will be invaluable for its safe and effective application in pharmaceutical and chemical industries.

References

-

Thermal behavior of food preservative sorbic acid and its derivates. Food Chemistry, [Link][1]

-

Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, [Link][2]

-

Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories, [Link][3]

-

DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI, [Link][4]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. Columbia University, [Link][5]

-

Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. ResearchGate, [Link][6]

-

Mechanism of Thermal Decomposition of Alkaline-Earth Carbonates. ResearchGate, [Link][7]

Sources

- 1. Thermal behavior of food preservative sorbic acid and its derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 4. mdpi.com [mdpi.com]

- 5. libjournals.unca.edu [libjournals.unca.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Dawn of a Dicarboxylic Acid: An In-depth Guide to the Early Research and Discovery of Glutaconic Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that led to the discovery and initial understanding of glutaconic acid and its salts. Moving beyond a simple chronological account, this document illuminates the scientific reasoning and experimental intricacies of the late 19th-century chemists who first synthesized and characterized this unsaturated dicarboxylic acid. By examining the original methodologies and the prevailing chemical theories of the era, we gain a deeper appreciation for the ingenuity that paved the way for our current understanding of its complex chemistry and biological significance.

The Genesis of Glutaconic Acid: A Novel Synthesis from Malonic Ester and Chloroform

The story of glutaconic acid begins in 1883, in the burgeoning field of organic synthesis. The German chemists M. Conrad and M. Guthzeit reported a novel reaction that yielded a derivative of a previously unknown unsaturated dicarboxylic acid. Their seminal work, published in the prestigious Berichte der deutschen chemischen Gesellschaft, detailed the reaction of ethyl malonate with chloroform in the presence of sodium ethoxide. This discovery was not a serendipitous accident but rather a logical extension of the burgeoning field of ester condensations and alkylations, a cornerstone of synthetic organic chemistry at the time.

The choice of reactants was deliberate. Ethyl malonate, with its reactive methylene group flanked by two electron-withdrawing ester functionalities, was a well-established substrate for forming carbanions. Chloroform, while not a typical alkylating agent, presented an intriguing electrophile. The genius of Conrad and Guthzeit's approach lay in their hypothesis that the sodium ethoxide would not only deprotonate the malonic ester but also facilitate a reaction cascade with chloroform.

The Conrad-Guthzeit Synthesis: A Step-by-Step Experimental Protocol

The following protocol is a detailed reconstruction of the original synthesis described by Conrad and Guthzeit, providing insights into the experimental practices of the late 19th century.

Objective: To synthesize the diethyl ester of a novel unsaturated dicarboxylic acid (glutaconic acid) from ethyl malonate and chloroform.

Materials:

-

Ethyl malonate (Malonsäureäthylester)

-

Chloroform (Chloroform)

-

Sodium metal (Natrium)

-

Absolute ethanol (Absoluter Alkohol)

-

Diethyl ether (Äther)

-

Apparatus for reflux and distillation

Methodology:

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, sodium metal was dissolved in absolute ethanol to generate a solution of sodium ethoxide. This strong base was essential for the deprotonation of ethyl malonate. The use of absolute ethanol was critical to prevent the hydrolysis of the esters and the deactivation of the sodium ethoxide.

-

Formation of the Malonic Ester Enolate: Ethyl malonate was added to the sodium ethoxide solution. The ethoxide abstracts a proton from the α-carbon of the malonic ester, forming a resonance-stabilized enolate. This nucleophilic species is the key reactive intermediate in the synthesis.

-

Reaction with Chloroform: Chloroform was then gradually added to the solution of the malonic ester enolate. The reaction was likely exothermic, requiring careful control of the addition rate. The enolate attacks the chloroform molecule in a series of proposed steps that ultimately lead to the formation of the carbon-carbon backbone of glutaconic acid.

-

Work-up and Isolation: After the reaction was complete, the mixture was subjected to a work-up procedure to isolate the desired product. This typically involved neutralization of the excess base, extraction with diethyl ether, and subsequent distillation of the crude product under reduced pressure to purify the diethyl glutaconate.

Unraveling the Structure: Early Characterization of Glutaconic Acid and its Salts

Following the successful synthesis of diethyl glutaconate, the next critical step was to elucidate the structure of the novel compound and the corresponding free acid. Conrad and Guthzeit subjected the ester to hydrolysis, a standard procedure to convert esters to their parent carboxylic acids.

From Ester to Acid: The Saponification of Diethyl Glutaconate

The hydrolysis was achieved by heating the diethyl ester with a strong base, such as sodium hydroxide, followed by acidification. This process, known as saponification, cleaved the ester linkages, yielding the disodium salt of glutaconic acid. Subsequent treatment with a strong mineral acid, like hydrochloric acid, protonated the carboxylate anions to afford the free glutaconic acid.

Experimental Protocol: Hydrolysis of Diethyl Glutaconate

-

Saponification: Diethyl glutaconate was refluxed with an aqueous or alcoholic solution of sodium hydroxide. The reaction progress could be monitored by the disappearance of the ester layer.

-

Acidification and Isolation: The resulting solution containing the disodium glutaconate was cooled and carefully acidified with hydrochloric acid until the solution was acidic to litmus paper. Glutaconic acid, being a solid at room temperature, would then precipitate out of the solution.

-

Purification: The crude glutaconic acid was collected by filtration and purified by recrystallization from a suitable solvent, such as water or ethanol-water mixtures.

Initial Physical and Chemical Properties

The newly synthesized glutaconic acid was described as a crystalline solid. Early characterization would have included determining its melting point, solubility in various solvents, and its acidic properties through titration with a standard base. The elemental analysis of the purified acid would have been crucial to confirm its molecular formula, C₅H₆O₄.

The formation of salts with various metals was also an early area of investigation. The preparation of these salts was relatively straightforward, typically involving the reaction of glutaconic acid with the corresponding metal hydroxide or carbonate.

Table 1: Early Observed Properties of Glutaconic Acid

| Property | Observation |

| Physical State | Crystalline solid |

| Solubility | Soluble in water and ethanol |

| Acidity | Behaves as a dibasic acid, forming two series of salts |

| Chemical Formula | C₅H₆O₄ |

The Underlying Chemistry: Mechanistic Insights and Causality

While the concept of reaction mechanisms was still evolving in the 1880s, the experimental choices of Conrad and Guthzeit were guided by a sound understanding of chemical reactivity.

The use of sodium ethoxide as a base was a standard and effective method for generating enolates from active methylene compounds like malonic ester. The choice of chloroform as a reactant was the most innovative aspect of their synthesis. The reaction is now understood to proceed through a series of steps initiated by the nucleophilic attack of the malonic ester enolate on the chloroform.

Diagram 1: Proposed Reaction Pathway for the Conrad-Guthzeit Synthesis

Caption: A simplified representation of the key steps in the Conrad-Guthzeit synthesis.

The initial adduct formed from the reaction of the malonic ester enolate and chloroform likely undergoes a series of elimination and rearrangement steps to form the unsaturated carbon-carbon double bond characteristic of glutaconic acid. The exact nature of these intermediates was a subject of much speculation and further research in the years that followed.

Early Challenges and the Dawn of Tautomerism

One of the significant challenges in the early research of glutaconic acid was understanding its unique chemical behavior. Later studies in the early 20th century, particularly by Thorpe and Ingold, would reveal the fascinating phenomenon of tautomerism in glutaconic acid and its esters. The mobile hydrogen atom on the α-carbon and the presence of the double bond allow for the existence of different isomeric forms in equilibrium. While Conrad and Guthzeit's work laid the foundation, it was the subsequent generations of chemists who would fully unravel the intricate structural and reactive properties of this intriguing dicarboxylic acid.

Conclusion

The pioneering work of Conrad and Guthzeit in 1883 marked the entry of glutaconic acid into the world of organic chemistry. Their innovative synthesis from readily available starting materials and the subsequent characterization of the acid and its ester opened up a new area of investigation into unsaturated dicarboxylic acids. This early research, grounded in the fundamental principles of reactivity and synthesis, not only provided a novel compound but also set the stage for future discoveries, including the complex concept of tautomerism. For today's researchers, understanding this historical context provides a valuable perspective on the evolution of organic chemistry and the enduring legacy of these early discoveries.

References

-

Conrad, M., & Guthzeit, M. (1883). Ueber die Einwirkung von Chloroform auf den Malonsäureäthylester. Berichte der deutschen chemischen Gesellschaft, 16(2), 2225-2228. [Link]

Whitepaper: Definitively Distinguishing Potassium Gluconate from the Putative Potassium Glutaconate

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analytical framework for the definitive identification of potassium gluconate and its differentiation from the structurally related, though commercially obscure, potassium glutaconate. The primary challenge addressed is the potential for misidentification between these two potassium salts due to nomenclature similarity. Potassium gluconate is a widely used pharmaceutical excipient and nutritional supplement, making its unambiguous identification critical for quality control and regulatory compliance. This whitepaper details the structural and physicochemical distinctions between gluconate and glutaconate, outlines a multi-tiered analytical strategy employing spectroscopic and chromatographic techniques, and provides validated, step-by-step protocols. The methodologies are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, quality control analysts, and drug development professionals.

Introduction: The Basis of a Nomenclatural Challenge

In the fields of pharmaceutical development and chemical manufacturing, precise molecular identification is paramount. While potassium gluconate is a well-characterized and common substance, the potential for confusion with a similarly named compound, potassium glutaconate, necessitates a robust analytical strategy. This guide addresses this challenge directly, providing the scientific foundation and practical methodologies to distinguish between these two molecules with absolute certainty.

The core of the issue lies in the structural difference between the parent acids:

-

Gluconic acid is an aliphatic carboxylic acid with five hydroxyl groups, derived from the oxidation of glucose. Its potassium salt, potassium gluconate, is highly soluble in water and widely used.

-

Glutaconic acid is an unsaturated dicarboxylic acid. Its structure contains carbon-carbon double bonds, which fundamentally alters its chemical properties compared to the saturated, polyhydroxylated structure of gluconic acid.

This guide will proceed by first elucidating the key structural differences, then detailing the analytical techniques that can exploit these differences for unambiguous identification.

Structural and Physicochemical Comparison

A foundational understanding of the molecular structures is crucial for selecting appropriate analytical methods.

-

Potassium Gluconate: The salt of D-gluconic acid, it is the potassium salt of a 2,3,4,5,6-pentahydroxyhexanoic acid. It is a chiral molecule with a defined stereochemistry derived from D-glucose.

-

Potassium Glutaconate: As the potassium salt of glutaconic acid (penta-2,3-dienedioic acid), its key feature is the presence of carbon-carbon double bonds (unsaturation) and two carboxylate groups.

The most significant differentiating features are:

-

Unsaturation: Glutaconate contains C=C double bonds; gluconate is fully saturated.

-

Functional Groups: Gluconate possesses five hydroxyl (-OH) groups and one carboxylate (-COO⁻) group. Glutaconate has two carboxylate groups and no hydroxyl groups.

-

Molecular Weight: The parent acids have different molecular weights (Gluconic acid: ~196.16 g/mol ; Glutaconic acid: ~130.09 g/mol ), which will be reflected in their potassium salts.

These differences are summarized in the table below.

Table 1: Comparative Physicochemical Properties

| Property | Potassium Gluconate | Potassium Glutaconate (theoretical) | Rationale for Differentiation |

| Molecular Formula | C₆H₁₁KO₇ | C₅H₃KO₄ | Different elemental composition. |

| Molecular Weight | ~234.25 g/mol | ~166.17 g/mol | Directly measurable by Mass Spectrometry. |

| Key Functional Groups | 1 Carboxylate, 5 Hydroxyls | 2 Carboxylates, C=C double bonds | Differentiable by IR and NMR Spectroscopy. |

| Degree of Unsaturation | 0 | 2 | Detectable by NMR, and chemical tests. |

Recommended Analytical Workflow

A multi-step, orthogonal approach is recommended to ensure definitive identification. This workflow is designed to be self-validating, where the results from one technique confirm the findings of another.

Caption: Orthogonal workflow for potassium salt identification.

Experimental Protocols

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To rapidly identify the major functional groups present and provide the first point of differentiation.

Causality: FTIR is an ideal initial screening tool because it quickly distinguishes between the hydroxyl-rich structure of gluconate and the unsaturated structure of glutaconate. The presence or absence of a broad O-H stretching band is a definitive differentiator.[1][2]

Methodology:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or use a diamond ATR (Attenuated Total Reflectance) accessory. Ensure the sample is free of moisture.

-

Instrument Setup:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Average 32 scans to obtain a high signal-to-noise ratio.

-

-

Data Acquisition: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal). Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Interpretation:

-

Expected for Potassium Gluconate:

-

A very broad, strong absorption band from approximately 3500 cm⁻¹ to 2500 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups.[1][2]

-

A strong, sharp absorption band around 1710-1760 cm⁻¹ corresponding to the C=O stretch of the carboxylate group.[3]

-

Multiple sharp bands in the fingerprint region (1400-1000 cm⁻¹) corresponding to C-O stretching and O-H bending vibrations.

-

-

Expected for Potassium Glutaconate (Theoretical):

-

Absence of the broad O-H stretch seen in gluconate.

-

A strong C=O stretching band, likely shifted to a lower wavenumber (~1700 cm⁻¹) due to conjugation with the C=C double bond.[3]

-

A medium intensity C=C stretching band around 1650 cm⁻¹.

-

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural elucidation by mapping the carbon-hydrogen framework of the molecule.

Causality: NMR is the gold standard for structural determination. ¹H and ¹³C NMR will definitively confirm the connectivity of atoms, clearly showing the presence of C-H bonds adjacent to hydroxyl groups in gluconate, versus the olefinic C-H bonds in glutaconate.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as it will exchange with the labile hydroxyl protons, simplifying the spectrum.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Interpretation:

-

Expected for Potassium Gluconate:

-

¹H NMR: A series of complex multiplets in the 3.5 - 4.5 ppm region, corresponding to the protons on the carbon backbone, each attached to a hydroxyl group.

-

¹³C NMR: A set of signals between 60 ppm and 80 ppm, characteristic of sp³ hybridized carbons bonded to oxygen (C-OH).[3] A signal for the carboxylate carbon will appear further downfield, typically around 170-180 ppm.

-

-

Expected for Potassium Glutaconate (Theoretical):

-

¹H NMR: Signals in the olefinic region (5.5 - 7.0 ppm), characteristic of protons attached to C=C double bonds.[4]

-

¹³C NMR: Signals in the olefinic carbon region (120 - 140 ppm).[5][6] The carboxylate carbons would appear downfield (~165-175 ppm), potentially shifted upfield slightly due to conjugation.[3][6] There would be a distinct absence of signals in the 60-80 ppm range.

-

-

Protocol 3: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection

Objective: To confirm the identity and purity of the sample by comparing its retention time to a known standard and verifying its molecular weight.

Causality: HPLC separates compounds based on their interaction with a stationary phase, providing a characteristic retention time for identification.[7][8] Coupling this with a mass spectrometer provides the definitive molecular weight, which is a fundamental and unchangeable property of the molecule.

Methodology:

-

Sample and Standard Preparation:

-

Prepare a 1 mg/mL solution of the unknown sample in the mobile phase.

-

Prepare a 1 mg/mL solution of a certified Potassium Gluconate reference standard in the mobile phase.

-

-

HPLC-UV Conditions:

-

Column: A polar-modified reversed-phase column, such as a C18-AQ, is suitable for retaining highly polar organic acids.[9]

-

Mobile Phase: Isocratic mobile phase of 0.1% phosphoric acid in water.[9]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 210 nm, as carboxyl groups show absorbance in the short UV wavelength region.[10]

-

-

Mass Spectrometry Conditions (ESI-MS):

-